Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
Description
Ethyl cis-3-amino-1-methylcyclobutanecarboxylate hydrochloride (CAS: 1987332-74-0) is a cyclobutane-derived compound with a cis-configuration of the amino and methyl substituents at positions 3 and 1, respectively. It features an ethyl ester group and a hydrochloride counterion, contributing to its stability and solubility in polar solvents. Key properties include a molecular weight of 193.67 g/mol and a purity of ≥97% (industrial grade) .
Properties
IUPAC Name |
ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZLCYSKLNGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminocyclobutanecarboxylate with methyl iodide under specific conditions to introduce the methyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclobutane vs. Cyclopentane Derivatives
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Differs in ester group (methyl vs. ethyl) and substituent positions (1-methylamino vs. cis-3-amino).
- Synthesis: Synthesized via reaction with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% .
- 1H-NMR Data : δ 9.10 (brs, 2H), 7.48–7.12 (aromatic protons), 3.82 (s, 3H, methyl ester) .
- Applications : Used as a precursor in organic synthesis but lacks documented pharmaceutical relevance.
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure : Cyclopentane ring instead of cyclobutane, altering steric and electronic properties.
- Impact of Ring Size : Larger rings (cyclopentane) enhance conformational flexibility but reduce ring strain compared to cyclobutane derivatives. This may influence binding affinity in drug-target interactions.
Functional Group Variations: Ester and Amino Substituents
Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Structure : Heterocyclic pyrrolopyrimidine core with a chlorine substituent and ethyl ester.
- This structural variation expands utility in kinase inhibitor synthesis .
Cis-1-Azaspiro[4.5]decan-8-ol Hydrochloride
Industrial-Grade Analogues
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate Hydrochloride (CAS: 1408075-83-1)
- Note: This CAS variant shares the same name but differs in registration (likely a supplier-specific identifier). It is marketed at 99% purity for industrial use, packaged in 25 kg drums .
- Discrepancy : The target compound (CAS: 1987332-74-0) is listed as discontinued, suggesting supply chain variability .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Accessibility : Cyclobutane derivatives like the target compound often require optimized conditions due to ring strain, whereas cyclopentane analogues are more synthetically tractable .
- Pharmaceutical Relevance : The cis-configuration in the target compound may enhance stereoselective interactions in drug-receptor binding compared to trans-isomers or larger-ring analogues .
- Purity and Supply : Industrial-grade variants (e.g., CAS: 1408075-83-1) prioritize high purity (99%) for large-scale applications, while research-grade materials face discontinuation challenges .
Biological Activity
Ethyl cis-3-amino-1-methylcyclobutanecarboxylate hydrochloride is an amino acid derivative characterized by its unique cyclobutane structure. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : Approximately 193.67 g/mol
- Functional Groups : Amino group, carboxylate moiety, and a cyclobutane ring.
Chemical Reactions
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduction can be achieved with lithium aluminum hydride. |
| Substitution | The amino group can participate in nucleophilic substitution. |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to influence neurotransmitter systems and protect neuronal cells from oxidative stress is currently under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Enzymatic Interactions
This compound can act as both a substrate and an inhibitor in enzymatic reactions. This dual role suggests its potential use in modulating enzyme activity in various biological systems.
Study 1: Neuroprotection in Animal Models
In a study conducted on rodent models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation. The compound's neuroprotective effects were attributed to its antioxidant properties and ability to enhance synaptic plasticity .
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against bacterial infections .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzymatic Modulation : By acting as a substrate or inhibitor, it can affect metabolic pathways and enzyme kinetics .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate | Cyclobutane structure | Specific cis configuration affecting biological activity |
| 3-Amino-2-methylpropanoic acid | Linear structure | Simpler synthesis |
| N-Methylglycine | Simple amino acid derivative | Role in methylation processes |
This comparison highlights how the unique cyclobutane structure may confer distinct properties not found in simpler or differently structured amino acids.
Q & A
Basic: What are the recommended synthetic routes for Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by esterification and amination. A plausible route includes:
Cyclobutane precursor synthesis : Use [2+2] photocycloaddition or ring-closing metathesis to construct the methylcyclobutane scaffold.
Esterification : React the cyclobutane carboxylic acid with ethanol under acidic catalysis (e.g., HCl or H₂SO₄) to form the ethyl ester .
Amination : Introduce the amino group via nucleophilic substitution or reductive amination, followed by HCl salt formation .
Optimization :
- Temperature control : Maintain ≤ 0°C during amination to prevent racemization.
- Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC to achieve >98% purity .
Basic: Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical confirmation :
- Purity assessment :
Advanced: How do solvent polarity and temperature influence the stability of the cyclobutane ring during derivatization?
Methodological Answer:
- Solvent effects :
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN₂ reactions but may promote ring strain-induced decomposition.
- Non-polar solvents (THF, toluene) : Minimize ring distortion but slow reaction kinetics .
- Temperature :
- Low temperatures (0–25°C) : Reduce ring-opening side reactions (e.g., retro-[2+2] processes).
- High temperatures (>60°C) : Risk decarboxylation or racemization, as observed in analogous cyclobutane esters .
Experimental validation : Monitor ring integrity via -NMR (disappearance of cyclobutane proton signals at δ 2.8–3.2 ppm) .
Advanced: What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA receptors or proteases). Focus on:
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .
Advanced: How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?
Methodological Answer:
- Issue : Discrepancies in reported solubility (e.g., 12 mg/mL in water vs. 50 mg/mL in ethanol) may stem from:
- Resolution :
Basic: What are the documented applications of this compound in medicinal chemistry research?
Methodological Answer:
- Intermediate for bioactive molecules :
- Case study : In a 2023 study, derivatives showed IC₅₀ = 1.2 µM against Mycobacterium tuberculosis enoyl-ACP reductase .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Reactivity profile :
- Ester group : Undergoes hydrolysis (base-catalyzed) or aminolysis (with primary amines) at rates 3× faster than linear esters due to ring strain .
- Amino group : Acts as an intramolecular catalyst in pH 7–9 buffers, accelerating ester hydrolysis via a six-membered transition state .
Kinetic analysis : Use stopped-flow UV-Vis to measure rate constants (k = 0.45 s⁻¹ at 25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
